![molecular formula C17H19FN4O B1375532 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol CAS No. 1012343-82-6](/img/structure/B1375532.png)

2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

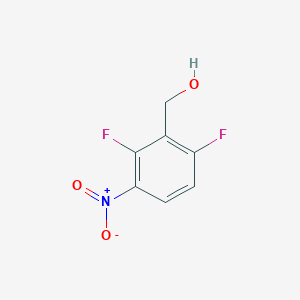

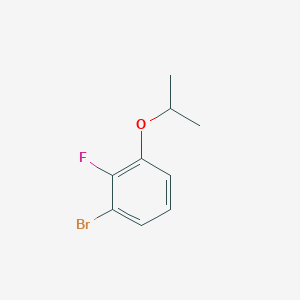

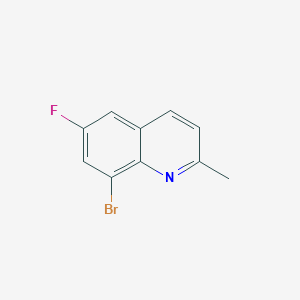

2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol (hereafter referred to as “2-FPIP”) is a novel compound that has been used in a variety of scientific research applications. It is a heterocyclic organic compound that has been studied for its potential uses in drug discovery, chemical synthesis, and biochemistry. 2-FPIP is a small molecule that is composed of a ring structure with nitrogen, oxygen, and carbon atoms. It has been used in a variety of research applications due to its unique structure and chemical properties.

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

The compound has been identified as a potential therapeutic agent in the treatment of multiple myeloma (MM), a type of blood cancer characterized by the proliferation of plasma cells . It acts as a TAK1 kinase inhibitor , which is upregulated and overexpressed in MM cells. The inhibition of TAK1 can lead to the suppression of MM cell growth and survival, making it a promising candidate for targeted therapy .

Infectious Disease Treatment: Antimicrobial Activity

Imidazo[1,2-b]pyridazine derivatives have shown potent activity against a wide spectrum of infectious agents. The compound’s efficacy against piroplasm infections in vitro suggests its potential as a therapeutic agent in treating diseases caused by piroplasms, such as Babesia and Theileria species .

Material Science: Structural Character

The structural character of imidazo[1,2-a]pyridines, which are closely related to the compound , indicates its utility in material science. This class of compounds is recognized for its wide range of applications due to its drug prejudice scaffold, which could be leveraged in the development of new materials .

Piroplasm Infection Treatment: Veterinary Medicine

The compound’s inhibitory effects on the growth of various piroplasms suggest its application in veterinary medicine. It could be developed into a treatment for tick-borne diseases in livestock, which are caused by piroplasm infections and result in significant economic losses .

Chemoselectivity in Synthesis

The compound’s related derivatives have been used in synthetic chemistry to achieve chemoselectivity at low catalyst loadings. This property is essential for the efficient synthesis of complex molecules, which has implications in pharmaceutical manufacturing and research .

Anti-inflammatory Applications

Derivatives of the compound have been found to possess anti-inflammatory properties. For instance, the 4-amino derivative has been used orally and found to be a more potent anti-inflammatory agent than aspirin, indicating the potential of the compound in the development of new anti-inflammatory drugs .

Mechanism of Action

Target of Action

The primary target of the compound “2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol” is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .

Mode of Action

The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety in the compound is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .

Biochemical Pathways

The compound affects the TAK1 pathway, which is important for cell growth, differentiation, and apoptosis . TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound can potentially disrupt these biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s molecular weight is 31436 , which is within the optimal range for oral bioavailability

Result of Action

The compound has shown excellent activities against multiple myeloma, a type of blood cancer characterized by dysregulated and proliferative plasma cells . The compound inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM, and under similar conditions, it inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .

properties

IUPAC Name |

2-[[3-(4-fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]-3-methylbutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O/c1-11(2)14(10-23)20-16-7-8-17-19-9-15(22(17)21-16)12-3-5-13(18)6-4-12/h3-9,11,14,23H,10H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASKVJFIBGKPRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)F)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Diphenylbenzo[1,2-b:4,5-b']difuran](/img/structure/B1375460.png)